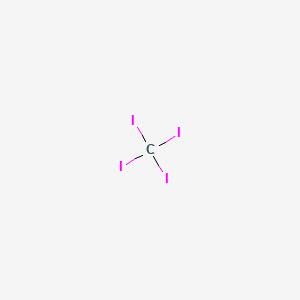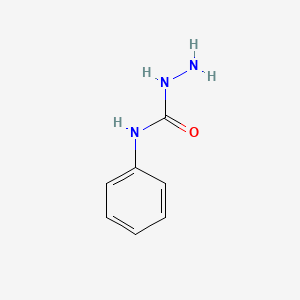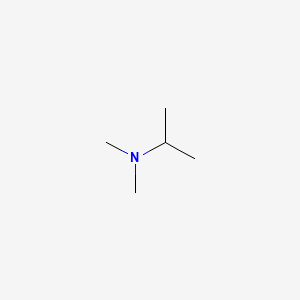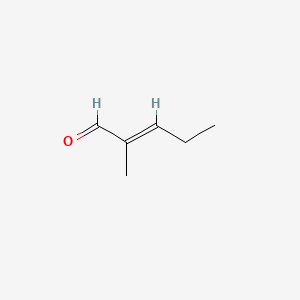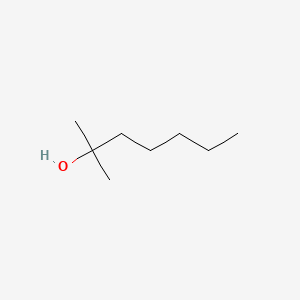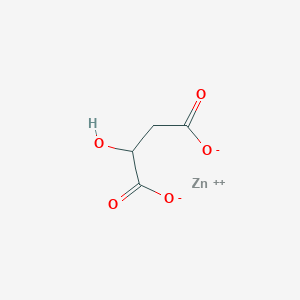
Zinc malate
概要
説明
Zinc malate is a coordination compound formed by the combination of zinc ions and malic acid. Zinc, a transition metal, is essential for various biological processes, while malic acid is an organic compound that plays a crucial role in the citric acid cycle. This compound is known for its potential health benefits, including its role in enzyme function and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Zinc malate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with malic acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding malic acid under controlled pH conditions. The mixture is stirred and heated to facilitate the formation of this compound, which can then be isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and malic acid are combined under optimized conditions to ensure high yield and purity. The product is then subjected to purification steps, such as crystallization and drying, to obtain the final compound .
化学反応の分析
Types of Reactions: Zinc malate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to elemental zinc.
Substitution: this compound can participate in substitution reactions where the malate ligand is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or nitrilotriacetic acid (NTA) under controlled pH and temperature
Major Products Formed:
Oxidation: Zinc oxide.
Reduction: Elemental zinc.
Substitution: Zinc complexes with different ligands
科学的研究の応用
Zinc malate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in various chemical reactions.
Biology: Studied for its role in enzyme function and cellular metabolism. It is also used in studies related to zinc transport and homeostasis in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in immune function, wound healing, and as a dietary supplement to address zinc deficiency.
Industry: Used in the production of zinc-based materials and as an additive in food supplements for its nutritional benefits .
作用機序
Zinc malate exerts its effects through several mechanisms:
Catalytic Role: Zinc ions act as cofactors for various enzymes, facilitating catalytic reactions.
Structural Role: Zinc stabilizes the structure of proteins and nucleic acids, ensuring proper cellular function.
Regulatory Role: Zinc ions regulate gene expression and signal transduction pathways, influencing cellular processes such as growth, differentiation, and apoptosis
類似化合物との比較
Zinc gluconate: Another zinc compound used as a dietary supplement.
Zinc sulfate: Commonly used in agriculture and medicine.
Zinc acetate: Used in lozenges for treating the common cold.
Comparison:
Zinc malate vs. Zinc gluconate: Both are used as dietary supplements, but this compound may offer better bioavailability due to the presence of malic acid.
This compound vs. Zinc sulfate: Zinc sulfate is more commonly used in industrial applications, while this compound is preferred for its potential health benefits.
This compound vs. Zinc acetate: Zinc acetate is often used for its antimicrobial properties, whereas this compound is studied for its role in enzyme function and cellular metabolism .
This compound stands out due to its unique combination of zinc and malic acid, offering potential benefits in both health and industrial applications.
特性
IUPAC Name |
zinc;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Zn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJAFLYBRWKTF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951156 | |
| Record name | Zinc 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2847-05-4 | |
| Record name | Zinc malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0U6DM996 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


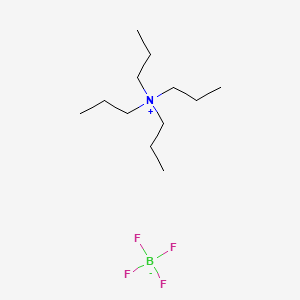


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
